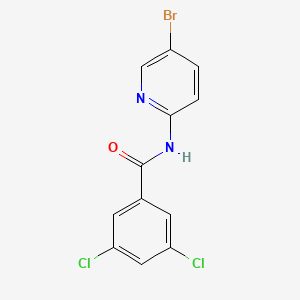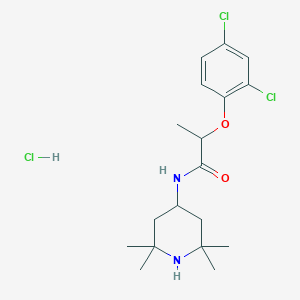
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide, also known as Br-Py-DCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, its fluorescent properties make it useful for imaging applications. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, research could be conducted to develop more water-soluble derivatives of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide that could be more easily used in aqueous solutions.
Synthesis Methods
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-pyridinylamine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been investigated for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-1-2-11(16-6-8)17-12(18)7-3-9(14)5-10(15)4-7/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCRSKXIYKQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)


![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
acetate](/img/structure/B4929453.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)

